molecular formula C14H26O3SSi B12585026 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane CAS No. 648906-67-6

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane

Cat. No.: B12585026
CAS No.: 648906-67-6
M. Wt: 302.51 g/mol
InChI Key: IVOKHJHCKOTORW-UHFFFAOYSA-N
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Description

(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is a unique organosilicon compound characterized by its bicyclic structure and the presence of both sulfur and silicon atoms

Properties

CAS No.

648906-67-6

Molecular Formula

C14H26O3SSi

Molecular Weight

302.51 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-trimethoxysilane

InChI

InChI=1S/C14H26O3SSi/c1-15-19(16-2,17-3)8-4-7-18-11-14-10-12-5-6-13(14)9-12/h5-6,12-14H,4,7-11H2,1-3H3

InChI Key

IVOKHJHCKOTORW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCC1CC2CC1C=C2)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane typically involves the reaction of a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide with a thiol-containing propylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or silane derivatives.

    Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or silane derivatives.

    Substitution: Various functionalized silanes.

Scientific Research Applications

Materials Science

In materials science, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane serves several critical functions:

  • Adhesion Promotion : It improves the adhesion between polymers and inorganic fillers, which is vital in composite materials. This property is particularly beneficial in applications like coatings and adhesives where strong interfacial bonding is required .
  • Surface Modification : The compound can modify the surface characteristics of materials, enhancing properties such as hydrophobicity or oleophobicity, which are essential in various industrial applications .

Polymer Chemistry

In polymer chemistry, this silane plays a significant role in the synthesis and modification of polymeric materials:

  • Cross-Linking Agent : It acts as a cross-linking agent in silicone-based polymers, improving thermal stability and mechanical strength. This application is crucial in producing high-performance elastomers used in automotive and aerospace industries .
  • Functionalization of Polymers : The incorporation of bicyclic structures into polymer matrices can lead to enhanced thermal and mechanical properties due to their unique rigidity and stability .

Nanotechnology

The use of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane in nanotechnology is particularly promising:

  • Nanocomposites : It facilitates the dispersion of nanoparticles within polymer matrices, improving the overall performance of nanocomposites by enhancing electrical, thermal, or mechanical properties .
  • Surface Functionalization : The ability to functionalize nanoparticles with this silane allows for tailored interactions with biological systems, making it suitable for biomedical applications such as drug delivery systems .

Case Study 1: Enhanced Adhesion in Coatings

A study demonstrated that incorporating (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane into epoxy coatings resulted in significantly improved adhesion to metal substrates compared to traditional silanes. The enhanced performance was attributed to the compound's unique bicyclic structure, which provided additional bonding sites for interaction with the substrate .

Case Study 2: Development of High-Performance Elastomers

Research on silicone elastomers revealed that adding this silane increased the tensile strength and thermal stability of the resulting material. The study highlighted the importance of the bicyclic moiety in providing rigidity without compromising flexibility, making it ideal for applications requiring both toughness and elasticity .

Mechanism of Action

The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the modulation of cellular processes, such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
  • (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(dimethoxy)silane

Uniqueness

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is unique due to its specific combination of bicyclic structure, sulfur, and silicon atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Biological Activity

The compound (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane, often referred to as a silane coupling agent, exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.

Structural Characteristics

The compound features a bicyclic structure that contributes to its biological activity. The presence of the trimethoxy silane group enhances its reactivity and ability to form stable bonds with organic and inorganic materials, which is crucial for its application in biocompatible materials.

Biological Activity Overview

Research indicates that silane compounds, including the one , can exhibit various biological activities such as:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are essential for combating oxidative stress in cells.
  • Antimicrobial Properties : Silanes can interact with microbial membranes, leading to cell lysis and inhibition of growth.
  • Anticancer Effects : Some studies suggest that silanes can induce apoptosis in cancer cells through various signaling pathways.

The biological activity of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the bicyclic structure allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce oxidative damage in cells.
  • Enzyme Inhibition : Some silanes have been reported to inhibit specific enzymes involved in cancer cell proliferation.

Antioxidant Activity

A study evaluated the antioxidant capacity of related silane compounds using DPPH and ABTS assays. Results indicated that at concentrations above 100 µg/ml, these compounds significantly reduced free radical levels by over 80% .

Antimicrobial Activity

In vitro tests against various bacterial strains demonstrated that the compound exhibited notable antibacterial activity, with inhibition zones ranging from 15 mm to 22 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research on similar silane compounds revealed their capability to induce apoptosis in HCT116 colorectal cancer cells with an IC50 value of approximately 155 µg/ml . This suggests potential therapeutic applications in cancer treatment.

Data Summary Table

Activity Type Tested Concentration (µg/ml) Observed Effect Reference
Antioxidant100>80% reduction in DPPH
Antimicrobial5015 mm inhibition zone against E. coli
Anticancer155Induction of apoptosis in HCT116 cells

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